N-(2-methylphenyl)-4-(4-nitrophenyl)-3-prop-2-enyl-1,3-thiazol-2-imine
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Description
N-(2-methylphenyl)-4-(4-nitrophenyl)-3-prop-2-enyl-1,3-thiazol-2-imine is a useful research compound. Its molecular formula is C19H17N3O2S and its molecular weight is 351.4g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of AE-848/32615073 are the PI3K/Akt/mTOR and NF-κB signaling pathways . These pathways play crucial roles in cell proliferation, survival, and apoptosis, making them important targets for cancer therapeutics .
Mode of Action
AE-848/32615073 interacts with its targets by inhibiting the PI3K/Akt/mTOR and NF-κB signaling pathways . This inhibition leads to a decrease in cell proliferation and an increase in apoptosis .
Biochemical Pathways
The PI3K/Akt/mTOR pathway is involved in cell survival and proliferation, while the NF-κB pathway regulates immune response and inflammation . Inhibition of these pathways by AE-848/32615073 disrupts their normal functions, leading to decreased cell proliferation and increased apoptosis .
Pharmacokinetics
Its potent inhibitory effects on hepatoblastoma and multiple myeloma cells suggest that it may have good bioavailability .
Result of Action
AE-848/32615073 has been shown to significantly inhibit proliferation and induce apoptosis of HepG2 hepatoblastoma cells and multiple myeloma cells . It also significantly inhibited tumor growth and prolonged survival in hepatoblastoma-bearing mice .
Action Environment
The action of AE-848/32615073 can be influenced by various environmental factors. For instance, the presence of other drugs, the pH of the environment, and the presence of certain enzymes can affect its stability, efficacy, and action . .
Biochemical Analysis
Biochemical Properties
AE-848/32615073 has been shown to interact with various biomolecules, including enzymes and proteins involved in the NF-κB and PI3K/Akt/mTOR signaling pathways . These interactions play a crucial role in the compound’s biochemical activity.
Cellular Effects
AE-848/32615073 has been found to significantly reduce the viability and induce apoptosis of multiple myeloma cell lines, RPMI-8226 and U266, in a dose- and time-dependent manner . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, AE-848/32615073 exerts its effects through binding interactions with biomolecules and modulation of enzyme activity. It induces the cleavage of caspase-8, caspase-3, and poly ADP-ribose polymerase (PARP), resulting in loss of mitochondrial membrane potential (MMP) . Both the NF-κB and PI3K/AKT/mTOR signaling pathways are involved in AE-848/32615073-induced apoptosis .
Dosage Effects in Animal Models
In animal models, AE-848/32615073 administration significantly inhibited tumor progression and prolonged the survival of tumor-bearing mice
Properties
IUPAC Name |
N-(2-methylphenyl)-4-(4-nitrophenyl)-3-prop-2-enyl-1,3-thiazol-2-imine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c1-3-12-21-18(15-8-10-16(11-9-15)22(23)24)13-25-19(21)20-17-7-5-4-6-14(17)2/h3-11,13H,1,12H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVHEWNPVITEDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C2N(C(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359944 |
Source
|
Record name | AE-848/32615073 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049986-31-3 |
Source
|
Record name | AE-848/32615073 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.